3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Description
3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C28H20Cl2N2O4 and its molecular weight is 519.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione , known for its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C21H17Cl2N1O3. Its structure features multiple functional groups that contribute to its reactivity and biological activity:
- Furan ring : A five-membered aromatic ring that enhances biological interactions.
- Dihydropyrrolo[3,4-d][1,2]oxazole : A bicyclic structure known for diverse pharmacological effects.
- Chlorophenyl moiety : The presence of chlorine substituents can influence the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of furan derivatives, including those structurally related to our compound. For instance:
- Antibacterial Effects : Compounds with similar furan structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. In one study, derivatives exhibited minimal inhibitory concentrations (MIC) as low as 256 μg/mL against these pathogens .
- Antifungal Activity : Some furan-based compounds demonstrated efficacy against fungal strains like Candida albicans, with varying degrees of effectiveness depending on structural modifications.
Anticancer Activity
The anticancer properties of compounds similar to this compound have been explored in several studies:
- Cytotoxicity Studies : In vitro assays against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) revealed promising results. For example, some derivatives showed IC50 values lower than 20 µM against HUH7 cells, indicating potent cytotoxic activity .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and disruption of cellular signaling pathways essential for cancer cell survival. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in tumor growth.
Study 1: Synthesis and Evaluation of Furan Derivatives
A recent study synthesized a series of furan-based compounds and evaluated their biological activities. The results indicated that structural modifications significantly influenced both antimicrobial and anticancer activities. Notably, the presence of electron-withdrawing groups enhanced antibacterial potency while maintaining low cytotoxicity to normal cells .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of furan derivatives. It was found that compounds with specific substitutions on the furan ring exhibited enhanced activity against various cancer cell lines. The study concluded that optimizing the substitution pattern could lead to more effective therapeutic agents .
Antimicrobial Activity Data
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 256 | Staphylococcus aureus |
Compound B | 512 | Escherichia coli |
Compound C | 128 | Candida albicans |
Anticancer Activity Data
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound D | 18.78 | HUH7 (liver carcinoma) |
Compound E | 10.1 | HUH7 (liver carcinoma) |
Compound F | 25.0 | MCF7 (breast cancer) |
Properties
Molecular Formula |
C28H20Cl2N2O4 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H20Cl2N2O4/c1-16-6-5-9-19(14-16)31-27(33)24-25(32(36-26(24)28(31)34)18-7-3-2-4-8-18)23-13-12-22(35-23)20-11-10-17(29)15-21(20)30/h2-15,24-26H,1H3 |
InChI Key |
KHQGCGYRQIVSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(O5)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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